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molecular formula C15H10N2O3 B8435320 2-(1H-indazol-5-ylcarbonyl)benzoic acid

2-(1H-indazol-5-ylcarbonyl)benzoic acid

Cat. No. B8435320
M. Wt: 266.25 g/mol
InChI Key: AYHJSDWDMVQUAR-UHFFFAOYSA-N
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Patent
US07846959B2

Procedure details

A solution of 2-({1-[tris(1-methylethyl)silyl]-1H-indazol-5-yl}carbonyl)benzonitrile in ethanol (2.0 mL) and 20% aqueous sodium hydroxide solution (2.0 mL) was refluxed for 30 min. Solid citric acid was added to pH 3-4. The reaction mixture was diluted with ethyl acetate, dried (sodium sulfate), filtered and concentrated in vacuo to give 0.19 g (>100% crude yield) of 2-(1H-indazol-5-ylcarbonyl)benzoic acid. NMR analysis confirmed the concurrent loss of the triisopropylsilyl protecting group during this step. The crude acid was used without further purification for the next step. 1H NMR (400 MHz, d4-MeOH): 8.14 (m, 1H), 8.10 (m, 1H), 8.05 (m, 1H), 7.75 (m, 3H), 7.63 (d, 1H), 7.57 (m, 1H).
Name
2-({1-[tris(1-methylethyl)silyl]-1H-indazol-5-yl}carbonyl)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([Si](C(C)C)(C(C)C)[N:5]1[C:13]2[C:8](=[CH:9][C:10](C(C3C=CC=CC=3C#N)=O)=[CH:11][CH:12]=2)[CH:7]=[N:6]1)C.[C:30](O)(=O)[CH2:31][C:32]([CH2:37][C:38]([OH:40])=[O:39])([C:34]([OH:36])=O)O.[CH2:43](O)[CH3:44]>[OH-].[Na+].C(OCC)(=O)C>[NH:5]1[C:13]2[C:8](=[CH:9][C:10]([C:34]([C:32]3[CH:31]=[CH:30][CH:44]=[CH:43][C:37]=3[C:38]([OH:40])=[O:39])=[O:36])=[CH:11][CH:12]=2)[CH:7]=[N:6]1 |f:3.4|

Inputs

Step One
Name
2-({1-[tris(1-methylethyl)silyl]-1H-indazol-5-yl}carbonyl)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)[Si](N1N=CC2=CC(=CC=C12)C(=O)C1=C(C#N)C=CC=C1)(C(C)C)C(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)C(=O)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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